molecular formula C6H11NO3 B554878 (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid CAS No. 67463-44-9

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B554878
CAS No.: 67463-44-9
M. Wt: 145.16 g/mol
InChI Key: FMIPNAUMSPFTHK-WHFBIAKZSA-N
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Description

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid, also known as N-Methyl-cis-4-hydroxy-L-proline, is a pyrrolidine-based carboxylic acid derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . Key structural features include a hydroxyl group at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position. Its stereochemistry (2S,4S) confers distinct conformational and biochemical properties.

Properties

IUPAC Name

(2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPNAUMSPFTHK-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432006
Record name (4S)-4-Hydroxy-1-methyl-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67463-44-9
Record name (4S)-4-Hydroxy-1-methyl-L-proline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
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Preparation Methods

Methyl Esterification

The first step converts Boc-L-cis-hydroxyproline into its methyl ester using methanol and a catalytic acid (e.g., HCl or H₂SO₄). The reaction proceeds at reflux (60–70°C) for 6–8 hours, achieving >95% conversion. The esterification protects the carboxylic acid group, preventing unwanted side reactions in subsequent steps.

TBS Protection of the Hydroxyl Group

The secondary hydroxyl group at the 4-position is protected with a tert-butyldimethylsilyl (TBS) group using TBSCl and imidazole in dichloromethane. This step requires anhydrous conditions and proceeds at 0–5°C to minimize silylation of other functional groups. The intermediate is isolated in 85–90% yield after column chromatography.

Methylation of the Pyrrolidine Nitrogen

The nitrogen atom is methylated using methyl iodide and a base such as potassium carbonate in dimethylformamide (DMF). The reaction is conducted at 50°C for 12 hours, resulting in quantitative methylation. Excess methyl iodide is removed under reduced pressure, and the product is purified via recrystallization from ethyl acetate/hexane.

Deprotection and Demethylation

Final deprotection involves two parallel reactions:

  • TBS Removal : Achieved with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.

  • Ester Hydrolysis : Conducted using lithium hydroxide in a THF/water mixture.

The crude product is refined via dispersion in n-hexane/methanol (15:1 v/v), followed by cooling crystallization to yield this compound with >99% enantiomeric excess.

Table 1: Key Parameters for Four-Step Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Methyl EsterificationMeOH, H₂SO₄, 70°C, 8h9598
TBS ProtectionTBSCl, imidazole, CH₂Cl₂, 0°C, 2h8897
MethylationCH₃I, K₂CO₃, DMF, 50°C, 12h9999
DeprotectionTBAF (THF), LiOH (H₂O/THF), 25°C, 4h8599

Alternative Routes via Pyrrolidine Ring Functionalization

Mitsunobu-Based Epoxidation

Optimization Challenges and Solutions

Byproduct Formation During Methylation

The methylation step (Section 1.3) risks over-alkylation, generating quaternary ammonium salts. This is mitigated by using a bulky base (e.g., K₂CO₃ instead of NaOH) and controlling stoichiometry to limit CH₃I excess.

Hydroxyl Group Reactivity

The unprotected hydroxyl group in early intermediates can undergo undesired nucleophilic reactions. TBS protection (Section 1.2) effectively addresses this, but alternative protecting groups (e.g., acetyl or benzyl) may offer cost advantages in large-scale synthesis.

Industrial-Scale Production Considerations

The patent method is designed for scalability:

  • Solvent Recovery : THF and n-hexane are recycled via distillation, reducing waste.

  • Crystallization Efficiency : The cooling rate during crystallization (10°C/h) ensures high yield and purity without column chromatography.

  • Safety : Lithium hydroxide is preferred over NaOH for ester hydrolysis due to milder reaction exothermy.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

  • Chiral Auxiliary : The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its ability to influence stereochemistry is crucial in the synthesis of pharmaceuticals and agrochemicals.

2. Building Block for Drug Development

  • Pharmaceutical Intermediates : It acts as a precursor in the synthesis of various biologically active molecules, including derivatives that exhibit antiviral properties against viruses such as Hepatitis C and SARS-CoV-2.
Application Description
Chiral AuxiliaryEnhances enantioselectivity in reactions.
Pharmaceutical IntermediatesUsed in synthesizing antiviral agents and other therapeutic compounds.

Biological Applications

1. Role in Protein Stability

  • Collagen Stability : The compound is structurally similar to proline, an essential amino acid that contributes to collagen stability and structure. Its incorporation into peptides can enhance the stability and folding of proteins.

2. Enzymatic Interactions

  • 6-Oxocamphor Hydrolase Targeting : The compound interacts with specific enzymes, notably 6-oxocamphor hydrolase, which is involved in metabolic pathways related to iridoids. This interaction can lead to the production of optically active compounds beneficial for further biochemical applications.
Biological Application Impact
Protein StabilityEnhances collagen structure and stability.
Enzymatic TargetingModulates enzymatic activity, influencing metabolic pathways.

Industrial Applications

1. High-Performance Materials

  • Hydrogels and Biocompatible Polymers : The compound is utilized in developing high-performance materials such as hydrogels, which have applications in drug delivery systems and tissue engineering.

2. Green Manufacturing Processes

  • Recent studies have focused on optimizing the separation processes for chiral compounds like (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid to minimize environmental impact by reducing solvent use.
Industrial Application Description
High-Performance MaterialsUsed in creating biocompatible materials for medical applications.
Green ManufacturingInnovations in chiral separation processes to enhance sustainability.

Case Study 1: Antiviral Drug Development

A derivative of this compound was synthesized as part of a study aimed at developing inhibitors for Hepatitis C virus (HCV). The compound demonstrated significant antiviral activity, leading to further exploration of its derivatives for broader applications against viral infections .

Case Study 2: Protein Engineering

Research highlighted the role of this compound in enhancing the stability of collagen-like peptides. By incorporating this compound into peptide sequences, researchers observed improved thermal stability and resistance to enzymatic degradation .

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid involves its incorporation into proteins, where it influences protein folding and stability. The hydroxy group can form hydrogen bonds, which stabilize the protein structure. Additionally, the chiral centers of the molecule play a crucial role in determining the overall conformation of the protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogues

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid
  • Molecular Formula: C₆H₁₀FNO₂
  • Molecular Weight : 147.15 g/mol
  • Key Differences: Fluorine replaces the hydroxyl group at position 4 (4R configuration). Increased electronegativity alters hydrogen-bonding capacity and metabolic stability. Potential applications in drug design due to improved resistance to enzymatic degradation.
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic Acid
  • Molecular Formula: C₅H₈FNO₂
  • Molecular Weight : 147.13 g/mol (estimated)
  • Key Differences :
    • Lack of methyl group at position 1 reduces steric hindrance.
    • Enhanced solubility in polar solvents compared to the target compound.

Protected Derivatives

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid
  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Key Differences :
    • tert-Butoxycarbonyl (Boc) protecting group at position 1 enhances stability during synthetic processes.
    • Phenyl substituent at position 4 increases hydrophobicity.
    • Primarily used in peptide synthesis as an intermediate.
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
  • Molecular Formula: C₂₀H₁₉NO₅
  • Molecular Weight : 353.37 g/mol
  • Key Differences :
    • Fmoc (fluorenylmethyloxycarbonyl) group at position 1 enables orthogonal protection strategies.
    • Higher molecular weight and bulkiness limit membrane permeability.

Heterocyclic Analogues

(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid
  • Molecular Formula : C₁₁H₁₄N₂O₂S
  • Molecular Weight : 238.30 g/mol
  • Key Differences: Thiazolidine ring replaces pyrrolidine, introducing sulfur and a pyridyl group. Exhibits helical chain structures via O–H⋯N hydrogen bonds and C–H⋯π interactions. Potential for metal coordination due to pyridyl nitrogen.

Stereoisomers and Positional Isomers

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic Acid
  • Molecular Formula: C₆H₁₁NO₃
  • Molecular Weight : 145.16 g/mol
  • Key Differences :
    • Methyl group at position 2 (instead of position 1) and 4R stereochemistry.
    • Altered conformational flexibility impacts binding to biological targets.

Biological Activity

Overview

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid, also known as a chiral amino acid derivative, plays a significant role in various biological processes. This compound is a stereoisomer of hydroxyproline, which is crucial for collagen stability and structure. Its biological activity primarily involves interactions with specific enzymes and pathways that influence cellular functions.

The primary target of this compound is the 6-oxocamphor hydrolase , an enzyme found in Rhodococcus sp.. The compound catalyzes the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction, leading to the production of optically active (2R,4S)-beta-campholinic acid. This enzymatic activity is significant in biochemical pathways involving iridoids and their derivatives, contributing to various metabolic processes.

1. Protein Stability and Folding

Research indicates that this compound enhances protein stability and proper folding, particularly in collagen and other structural proteins. This property makes it a valuable compound in biomedical applications where protein integrity is critical.

2. Therapeutic Potential

The compound has been explored for its potential therapeutic uses, particularly in pain management and as an anti-inflammatory agent. Its interaction with voltage-gated calcium channels (VGCC) suggests it may modulate pain pathways effectively .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Pain Modulation : A study demonstrated that derivatives of pyrrolidine compounds could interact with VGCCs, showing promise for treating chronic neuropathic pain conditions. The specific modulation of the α2δ subunit was noted as a mechanism for pain relief .
  • Collagen Stability Research : Another research focused on the role of hydroxyproline derivatives in collagen stability, emphasizing that stereochemistry significantly affects the structural properties of collagen fibers.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acidDifferent stereochemistry; impacts conformational preferencesVaries in biological activity compared to (2S,4S)
4-HydroxyprolineNon-methylated version; major collagen componentEssential for collagen structure and stability
ProlineParent amino acid without hydroxy groupDifferent structural properties affecting protein folding

Q & A

Q. What are the common synthetic routes for (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid, and how can reaction yields be optimized?

The compound can be synthesized via condensation reactions involving chiral precursors. For example, a method analogous to the synthesis of related thiazolidine derivatives involves reacting D-penicillamine with aldehydes under controlled conditions. In one protocol, D-penicillamine (60 mg, 0.40 mmol) and 2-pyridinecarboxaldehyde (43 mg, 0.40 mmol) were stirred in methanol at 50°C for 2 hours, yielding a 40% product after crystallization . Key optimization steps include:

  • Temperature control : Maintaining 50–60°C to balance reaction rate and side-product formation.
  • Solvent choice : Methanol is preferred for its polarity, which aids in intermediate solubility.
  • Crystallization : Slow evaporation over 10 days improves crystal purity.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

X-ray diffraction (XRD) is the primary method for structural elucidation. For a structurally similar compound, (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, XRD revealed:

  • Orthorhombic lattice : Space group P2₁2₁2₁ with a = 7.906 Å, b = 11.306 Å, c = 13.504 Å .
  • Hydrogen bonding : O–H⋯N interactions form helical chains along the a-axis.
  • Weak interactions : C–H⋯π contacts stabilize layered structures parallel to the ac plane .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Safety Data Sheets (SDS) for analogous pyrrolidine derivatives highlight:

  • Non-hazard classification : Most SDS (e.g., Combi-Blocks QB-1949) classify the compound as non-hazardous under normal conditions .
  • General precautions : Use personal protective equipment (PPE), avoid inhalation/ingestion, and work in a fume hood. Contradictions exist; some derivatives (e.g., methyl esters) may carry GHS07 warnings (H302, H315) .

Advanced Research Questions

Q. How do substituents at the 4-position influence the conformational stability of the pyrrolidine ring?

Derivatives with bulky groups (e.g., tritylmercapto, Boc-protected phenyl) exhibit restricted ring puckering. For example:

  • Tritylmercapto substitution : Enhances steric hindrance, favoring a trans-lactam conformation in Fmoc-protected analogs .
  • Hydroxy groups : The 4-hydroxy moiety participates in intramolecular hydrogen bonding, stabilizing the cis-conformation observed in XRD studies . Computational modeling (e.g., DFT) is recommended to quantify energy barriers between conformers.

Q. How can discrepancies in reported hazard classifications for related compounds be reconciled?

Variability arises from functional group modifications. For instance:

  • Non-hazardous analogs : (2S,4R)-Boc-4-phenylpyrrolidine-2-carboxylic acid (CAS 336818-78-1) is classified as non-hazardous .
  • Hazardous derivatives : Methyl esters with fluorine substituents (e.g., 4-fluoropiperidine analogs) may exhibit toxicity (H319, H335) due to increased reactivity . Researchers must cross-reference SDS for specific derivatives and conduct in-house risk assessments.

Q. What methodologies are used to study the compound’s potential in coordination chemistry or biological assays?

  • Coordination chemistry : Thiazolidine derivatives form metal complexes via sulfur and nitrogen donors. For example, Cu(II) complexes of related structures show antibacterial activity .
  • Biological assays :
    • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative strains.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

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